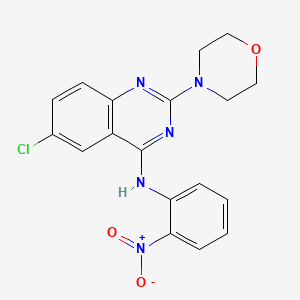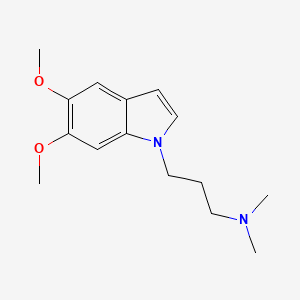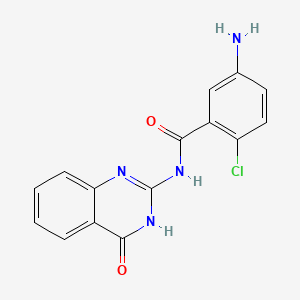
1,5,7-Trichloroacridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,7-Trichloroacridin-9(10H)-one is a chlorinated derivative of acridinone, a compound known for its diverse applications in organic synthesis and medicinal chemistry. The presence of chlorine atoms in the molecule can significantly alter its chemical properties and reactivity, making it a compound of interest for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,7-Trichloroacridin-9(10H)-one typically involves the chlorination of acridinone. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution Reactions: Starting from a pre-chlorinated acridine derivative and introducing the remaining chlorine atoms through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chlorination processes, optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,5,7-Trichloroacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of acridinone derivatives with higher oxidation states.
Reduction: Formation of 1,5,7-trichloro-9(10H)-acridinol.
Substitution: Formation of various substituted acridinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5,7-Trichloroacridin-9(10H)-one would depend on its specific application. In biological systems, it might interact with DNA or proteins, disrupting their normal function. The presence of chlorine atoms can enhance its ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Acridinone: The parent compound, known for its wide range of applications.
1,3,5-Trichloroacridin-9(10H)-one: Another chlorinated derivative with similar properties.
1,5-Dichloroacridin-9(10H)-one: A less chlorinated derivative with different reactivity.
Uniqueness
1,5,7-Trichloroacridin-9(10H)-one is unique due to the specific positioning of chlorine atoms, which can significantly influence its chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propiedades
| 90019-39-9 | |
Fórmula molecular |
C13H6Cl3NO |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
1,5,7-trichloro-10H-acridin-9-one |
InChI |
InChI=1S/C13H6Cl3NO/c14-6-4-7-12(9(16)5-6)17-10-3-1-2-8(15)11(10)13(7)18/h1-5H,(H,17,18) |
Clave InChI |
LRVSIWGEFFDPGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(N2)C(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12928828.png)

![4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12928846.png)
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12928868.png)

![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12928888.png)

